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Imidazo[1,5-a]pyridine-1-carboximidamide

Cat. No.: B14877916
M. Wt: 160.18 g/mol
InChI Key: CODOHHOMIHFSOV-UHFFFAOYSA-N
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Description

Historical and Structural Context within Imidazopyridine Heterocycles

The imidazopyridine framework is a fused bicyclic N-heterocycle, which has been a subject of considerable interest in medicinal chemistry for many decades. rsc.org This class of compounds is characterized by the fusion of an imidazole (B134444) ring with a pyridine (B92270) ring, resulting in several isomeric forms, including imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, and the focus of this article, imidazo[1,5-a]pyridines. chemrxiv.org

The Imidazo[1,5-a]pyridine (B1214698) isomer is structurally significant and serves as a key component in a variety of pharmaceuticals and agrochemicals. rsc.org Its synthesis has been an area of intensive research, with numerous methods developed over the years, such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org The unique electronic and structural properties of this scaffold make it a versatile building block in organic synthesis. mdpi.com

Significance of the Imidazo[1,5-a]pyridine Scaffold as a Privileged Pharmacophore

The Imidazo[1,5-a]pyridine scaffold is widely regarded as a "privileged pharmacophore" in drug discovery. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of novel therapeutic agents. The compact shape, emissive properties, and stability of the Imidazo[1,5-a]pyridine core contribute to its utility. mdpi.com

Derivatives of the broader imidazopyridine family have demonstrated a wide array of biological activities. chemrxiv.org These activities are often attributed to the scaffold's ability to engage in various biological interactions, including hydrogen bonding and pi-stacking. The structural rigidity and defined three-dimensional shape of the imidazopyridine nucleus allow for precise orientation of functional groups to interact with biological receptors and enzymes.

The carboximidamide functional group, also known as an amidine, is a significant moiety in medicinal chemistry. It is a strong base and is typically protonated at physiological pH, allowing it to form strong ionic interactions with biological targets. This feature is often exploited in the design of enzyme inhibitors and receptor antagonists. The incorporation of a carboximidamide group at the 1-position of the Imidazo[1,5-a]pyridine scaffold would be expected to significantly influence the molecule's physicochemical properties and its potential biological activity.

Table 1: General Biological Activities of Imidazopyridine Derivatives

Biological ActivityDescription
Antimycobacterial Derivatives of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) have shown potent activity against Mycobacterium tuberculosis. nih.gov
Antiprotozoal Novel diamidino imidazo[1,2-a]pyridines have been evaluated against Trypanosoma b. rhodesiense and Plasmodium falciparum. acs.org
Anticancer Certain 3-aminoimidazo[1,2-α]pyridine compounds have exhibited inhibitory activity against various cancer cell lines.
Antiviral The imidazo[1,2-a]pyridine (B132010) scaffold has been investigated for the development of antiviral agents. nih.gov
Anti-inflammatory Some derivatives have shown potential as anti-inflammatory agents. nih.gov

Table 2: Key Features of the Imidazo[1,5-a]pyridine Scaffold and Carboximidamide Group

Molecular ComponentKey Features in Drug Design
Imidazo[1,5-a]pyridine Scaffold Privileged structure, rigid framework, capable of diverse chemical modifications, photophysical properties. rsc.orgmdpi.com
Carboximidamide Group Strong basicity, ability to form salt bridges, hydrogen bond donor and acceptor, often used as a bioisostere for other functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B14877916 Imidazo[1,5-a]pyridine-1-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-1-carboximidamide

InChI

InChI=1S/C8H8N4/c9-8(10)7-6-3-1-2-4-12(6)5-11-7/h1-5H,(H3,9,10)

InChI Key

CODOHHOMIHFSOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=CN2C=C1)C(=N)N

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,5 a Pyridine 1 Carboximidamide and Its Functionalized Derivatives

Cyclocondensation Approaches to the Imidazo[1,5-a]pyridine (B1214698) Core

Cyclocondensation reactions represent a foundational and widely utilized strategy for constructing the imidazo[1,5-a]pyridine ring system. These methods typically involve the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) moiety.

Classical Cyclocondensation Reactions from 2-Aminomethylpyridine Precursors

The most common approach to the imidazo[1,5-a]pyridine core involves the cyclization of 2-(aminomethyl)pyridine (also known as 2-picolylamine) and its derivatives with a variety of carbon-based electrophiles. beilstein-journals.orgnih.gov This strategy introduces the C1 and C3 atoms of the imidazole ring. A range of electrophilic reagents have been employed, including carboxylic acids, acyl chlorides, esters, and thioamides. nih.gov

A notable method involves the reaction of 2-picolylamines with nitroalkanes, which are electrophilically activated by a mixture of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.orgresearchgate.net This reaction proceeds via an initial nucleophilic attack of the amine on the activated nitroalkane, followed by an intramolecular cyclization and subsequent aromatization to yield the imidazo[1,5-a]pyridine product. nih.gov Although the reaction conditions can be harsh, this method provides moderate to good yields for a variety of substituted derivatives. beilstein-journals.orgnih.gov

PrecursorElectrophileReagents/ConditionsProductYield (%)Reference
2-(Aminomethyl)pyridineNitroethanePPA, Phosphorous Acid, 160 °C3-Methylimidazo[1,5-a]pyridine53 beilstein-journals.orgresearchgate.net
2-(Aminomethyl)pyridine1-NitrobutanePPA, Phosphorous Acid, 160 °C3-Propylimidazo[1,5-a]pyridine59 beilstein-journals.org
2-(Aminomethyl)pyridineNitromethanePPA, Phosphorous Acid, 160 °CImidazo[1,5-a]pyridine62 beilstein-journals.org
Quinolin-2-ylmethanamineNitromethanePPA, Phosphorous Acid, 160 °CImidazo[1,5-a]quinoline (B8571028)83 beilstein-journals.org

Oxidative Cyclization Protocols

Oxidative cyclization methods offer an alternative pathway that often relies on the in situ generation of a reactive intermediate that subsequently cyclizes. These protocols are valuable for creating molecular complexity from simple starting materials. rsc.org Oxidative cyclocondensations of 2-(aminomethyl)pyridine precursors with aldehydes have been effectively demonstrated. nih.gov

More recent developments include copper-catalyzed aerobic oxidative cyclization. For instance, the reaction of ketoxime acetates with simple pyridines, catalyzed by copper(I), affords imidazo[1,2-a]pyridines in high yields under mild, aerobic conditions. organic-chemistry.org While this example leads to a different isomer, similar principles of oxidative C-N bond formation are often adaptable across related heterocyclic systems. Another approach involves the copper-catalyzed aerobic oxidative synthesis via a cascade denitrogenative transannulation of pyridotriazoles with benzylamines, using molecular oxygen from the air as the sole oxidant. acs.org

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing highly efficient and selective routes to the imidazo[1,5-a]pyridine core. These methods often proceed under milder conditions than classical approaches and tolerate a wider range of functional groups.

Copper-Mediated Annulations and Cyclizations

Copper catalysis is particularly prominent in the synthesis of imidazo[1,5-a]pyridines. rsc.orgbeilstein-journals.org One efficient strategy involves the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds. rsc.orgbeilstein-journals.org This method allows for the direct synthesis of functionalized imidazo[1,5-a]pyridines from readily available starting materials, using air as a clean and sustainable oxidant. rsc.orgbeilstein-journals.org

Another powerful copper-catalyzed method is the denitrogenative transannulation of pyridotriazoles with amines or amino acids. acs.org This reaction proceeds through a ring-opening mechanism of the pyridotriazole, followed by cyclization with the amine component to form the imidazole ring. acs.org Furthermore, copper-catalyzed relay reactions involving intermolecular C-O coupling and intramolecular C-N cyclization have been developed to synthesize imidazo[1,5-a]pyridine derivatives from phenylalanine and halohydrocarbons. acs.org Copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines also provides an effective route to 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org

Starting Material 1Starting Material 2Catalyst SystemKey TransformationReference
PyridotriazolesBenzylamines / Amino AcidsCopperAerobic Denitrogenative Transannulation acs.org
PhenylalanineHalohydrocarbonCu(OAc)₂Relay C-O coupling / C-N cyclization acs.org
α-Amino Acids2-BenzoylpyridinesCopper/IodineDecarboxylative Cyclization organic-chemistry.org
N-Heteroaryl AldehydesAlkylaminesCopper(I)Transannulation via C(sp³)-H Amination organic-chemistry.org

Iron-Catalyzed C-H Amination Routes

Iron, being an earth-abundant and less toxic metal, has emerged as an attractive catalyst in organic synthesis. An iron-catalyzed C-H amination reaction has been successfully applied to the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyridines. organic-chemistry.org This methodology provides an environmentally friendly route, often using green solvents and producing water as the only byproduct, thus aligning with the principles of sustainable chemistry. organic-chemistry.org

Metal-Free Synthetic Protocols

To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic protocols have been actively pursued. These methods rely on the use of alternative reagents or reaction conditions to facilitate the desired transformations.

One such approach is an iodine-mediated sp³ C-H amination reaction between 2-pyridyl ketones and alkylamines. rsc.org This one-pot oxidative annulation proceeds efficiently in the presence of sodium acetate (B1210297) to produce a variety of imidazo[1,5-a]pyridine derivatives. rsc.org Another metal-free strategy involves the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by boron trifluoride etherate (BF₃·Et₂O). organic-chemistry.org

Furthermore, sequential dual oxidative amination of C(sp³)-H bonds under ambient, metal-free conditions has been reported to afford imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org A particularly innovative metal-free approach involves the C-H functionalization of imidazo[1,5-a]pyridines with formaldehyde (B43269), which acts as both a solvent and a carbon source to insert a methylene (B1212753) bridge between two imidazo[1,5-a]pyridine molecules. nih.gov This method has been extended to other aldehydes, offering a simple, single-step protocol for creating complex bis-heteroarene structures. nih.gov An iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines also provides a metal-free route to the related imidazo[1,5-a]quinoline system. rsc.org

Reaction TypeReagents/CatalystKey FeaturesReference
Oxidative AnnulationMolecular Iodine, NaOAcsp³ C-H Amination, One-pot rsc.org
Denitrogenative TransannulationBF₃·Et₂OMetal-free catalyst organic-chemistry.org
Dual Oxidative Amination(Not specified)Ambient conditions, C(sp³)-H amination organic-chemistry.org
C-H FunctionalizationFormaldehyde/AldehydesMethylene insertion, Metal-free nih.gov
Decarboxylative CyclizationIodineMetal-free, forms Imidazo[1,5-a]quinolines rsc.org

Iodine-Mediated Oxidative Aminations

A notable transition-metal-free approach for the synthesis of imidazo[1,5-a]pyridine derivatives involves an sp3 C-H amination reaction mediated by molecular iodine. nih.gov This method utilizes readily available 2-pyridyl ketones and alkylamines to produce a variety of imidazo[1,5-a]pyridine derivatives in a one-pot manner. nih.gov The reaction, facilitated by sodium acetate (NaOAc), is operationally simple and has been successfully scaled up to the gram scale. nih.gov This methodology is particularly effective for creating substituted imidazo[1,5-a]pyridines, including those with applications as cysteine protease inhibitors, which were prepared from the corresponding di-2-pyridyl ketones and substituted benzylamines in satisfactory yields. nih.gov

Another iodine-mediated, one-pot synthesis has been developed, which further underscores the utility of iodine in these transformations. mdpi.com In this process, tert-Butyl hydroperoxide (TBHP) is employed as the oxidant with iodine as the catalyst. mdpi.com The reaction conditions have been optimized, leading to the synthesis of various 1-(phenylthio)-3-substituted-imidazo[1,5-a]pyridines. mdpi.com The yields of these reactions are generally moderate to good, as highlighted in the table below.

Table 1: Examples of Iodine-Mediated Synthesis of Functionalized Imidazo[1,5-a]pyridines

Entry R Group Product Yield (%)
1 p-tolyl 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine 46
2 4-chlorophenyl 3-(4-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine 72
3 4-bromophenyl 3-(4-bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine 50

Denitrogenative Transannulation Reactions

Denitrogenative transannulation reactions provide a powerful method for the construction of the imidazo[1,5-a]pyridine core. nih.gov A copper-catalyzed aerobic oxidative synthesis has been developed that involves the cascade denitrogenative transannulation of pyridotriazoles with benzylamines. nih.gov This method demonstrates good functional group tolerance and is also applicable to amino acids, proceeding via a decarboxylative oxidative cyclization to yield the desired imidazo[1,5-a]pyridine derivatives. nih.gov

In a metal-free alternative, a denitrogenative transannulation of pyridotriazoles with nitriles is catalyzed by BF3·Et2O. organic-chemistry.org The choice of solvent, a combination of dichlorobenzene and dichloroethane, is critical for achieving quantitative yields of the imidazo[1,5-a]pyridine products. organic-chemistry.org

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. beilstein-journals.org A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) proceeds through a condensation-amination-oxidative dehydrogenation sequence to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields, using molecular oxygen as a clean oxidant. organic-chemistry.org

Furthermore, three-component coupling reactions of substituted picolinaldehydes, amines, and formaldehyde produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org This approach allows for the incorporation of diverse functionalities and even chiral substituents. organic-chemistry.org The imidazo[1,5-a]pyridine carbenes, specifically imidazo[1,5-a]pyridine-3-ylidenes, have been shown to react with phthalaldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a multicomponent fashion to produce novel fused tricyclic benzo[d]furo[3,2-b]azepine derivatives under very mild conditions. rsc.org

A similar three-component reaction of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and DMAD or allenoates proceeds via a tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation to produce various 4-[(2-pyridyl)methyl]aminofuran derivatives in moderate yields. nih.gov

Considerations for Sustainable Synthesis: Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazo[1,5-a]pyridines to minimize environmental impact. ccspublishing.org.cn Key strategies include the use of greener solvents, catalyst-free or metal-free reaction conditions, and energy-efficient methods such as microwave irradiation. researchgate.netnih.gov

For instance, the use of anisole (B1667542) as a green solvent has been reported for an iron-catalyzed C-H amination to construct imidazole-fused ring systems, with water as the only byproduct. organic-chemistry.org Additionally, ultrasound-assisted synthesis has been shown to improve reaction efficiency and rates in the iodination of related imidazo[1,2-α]pyridines, maximizing iodine atom economy in an environmentally friendly alcohol solvent. nih.gov The development of one-pot, multi-component reactions, as discussed in the previous section, is also a cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes waste, and saves time and energy. ccspublishing.org.cn The pursuit of such methodologies is crucial for the sustainable production of Imidazo[1,5-a]pyridine-1-carboximidamide and its derivatives. eurekaselect.com

Pharmacological Profiles and Biological Activities of Imidazo 1,5 a Pyridine 1 Carboximidamide Analogs

Neuropharmacological Modulations

Derivatives of the imidazo[1,5-a]pyridine (B1214698) class have shown significant activity within the central nervous system (CNS), interacting with several key receptor systems that modulate neuronal activity.

GABAA Receptor Agonism and Related Central Nervous System (CNS) Activity

Analogs containing fused imidazole (B134444) and pyridine (B92270) rings, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]-pyridines, are recognized as ligands for the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. researchgate.netnih.gov The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation is a key mechanism for controlling neuronal excitability.

Certain imidazo[1,2-a]pyrimidine (B1208166) derivatives have been developed as high-affinity agonists with functional selectivity for the GABAAα2 and -α3 subtypes. acs.orgnih.gov This subtype selectivity is notable, as it may offer a pathway to developing anxiolytic agents with reduced sedative effects, a common side effect associated with non-selective benzodiazepines. acs.org Research has demonstrated that specific compounds, such as 7-trifluoromethylimidazopyrimidine and 7-propan-2-olimidazopyrimidine, exhibit anxiolytic properties in animal models with minimal sedation. acs.org The interaction of these compounds as positive allosteric modulators (PAMs) at the α1-containing GABAA receptors has also been investigated for potential antipsychotic activities. nih.gov

Table 1: GABAA Receptor Subtype Selectivity of Imidazo-pyrimidine Analogs
Compound ClassTarget Receptor SubtypesObserved ActivityPotential Therapeutic Application
Imidazo[1,2-a]pyrimidinesGABAAα2/α3Functionally Selective AgonismAnxiety Disorders acs.orgnih.gov
Imidazo[1,2-a]-pyridinesGABAAα1Positive Allosteric Modulation (PAM)Antipsychotic nih.gov

Serotonin Receptor (e.g., 5-HT4R) Partial Agonism

A series of imidazo[1,5-a]pyridine derivatives have been designed and synthesized as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R). nih.gov The 5-HT4 receptor is implicated in cognitive processes, and its partial agonists are considered potential therapeutics for cognitive disorders, including those associated with Alzheimer's disease. nih.govnih.gov

Structure-activity relationship (SAR) studies led to the discovery of potent, selective, and brain-penetrant 5-HT4R partial agonists from this chemical series. nih.gov These compounds have shown efficacy in animal models of cognition, suggesting potential for both symptomatic and disease-modifying effects. nih.gov The molecular basis for their activity is related to the specific orientation of the imidazo[1,5-a]pyridine ring and other structural features, which influence their interaction with the receptor. nih.gov

Ligand Interactions with Other CNS Receptors (e.g., Histamine (B1213489), Dopamine (B1211576), Adenosine (B11128), Orexin)

The versatility of the imidazo-pyridine scaffold extends to other CNS receptors.

Dopamine Receptors: Analogs of sumanirole, which feature an imidazo[4,5,1-ij]quinolin-2(1H)-one core, have been synthesized and evaluated as dopamine D2/D3 receptor agonists. Modifications at various positions on the imidazo-ring influence binding affinities and selectivity between the D2 and D3 receptor subtypes. acs.org

Histamine Receptors: Certain substituted imidazo[1,5-d] nih.govnih.govjst.go.jptriazines have been identified for their ability to inhibit histamine release from human basophils, suggesting potential applications in treating conditions like asthma. nih.gov

Adenosine and Orexin (B13118510) Receptors: While direct interactions of imidazo[1,5-a]pyridine-1-carboximidamide analogs with adenosine or orexin receptors are not extensively detailed in the provided context, the broader class of fused imidazoles has been explored for activity at various G protein-coupled receptors (GPCRs), indicating a potential for broader screening.

Antimicrobial Spectrum of Action

Beyond their neuropharmacological profile, imidazo[1,5-a]pyridine analogs and related structures have demonstrated significant antimicrobial properties. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Various derivatives of the imidazopyridine (IZP) scaffold exhibit notable antibacterial activity. nih.gov For instance, imidazo[1,5-a]quinoxaline (B8520501) derivatives have shown efficacy, with their antimicrobial properties influenced by alkyl substituents on the pyridine and quinoxaline (B1680401) rings. nih.gov

Studies on imidazo[4,5-b]pyridine derivatives revealed that Gram-positive bacteria, such as Bacillus cereus, were more susceptible to these compounds than Gram-negative bacteria like Escherichia coli. mdpi.com Similarly, other research has reported the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives with significant bactericidal activity against a panel of bacteria including Methicillin-Resistant Staphylococcus aureus (MRSA), E. coli, and Pseudomonas aeruginosa. nih.gov Some of these compounds exhibited broad-spectrum inhibitory activity with low minimum bactericidal concentration (MBC) values. nih.gov

Table 2: Antibacterial Activity of Imidazo-Pyridine Analogs
Compound ClassGram-Positive Strain ExampleGram-Negative Strain ExampleKey Findings
Imidazo[1,5-a]quinoxalinesStaphylococcus aureusEscherichia coliActivity influenced by alkyl substituents. nih.gov
Imidazo[4,5-b]pyridinesBacillus cereusEscherichia coliHigher sensitivity observed in Gram-positive strains. mdpi.com
Pyrazolo-imidazo[1,2-a]pyridinesMRSA, S. aureusE. coli, P. aeruginosaBroad-spectrum activity with MBC values <2.50 μg/mL. nih.gov

Antifungal Activities

The imidazo-pyridine scaffold is a core component of several antifungal agents. researchgate.net The mechanism of action for many imidazole-based antifungals involves the inhibition of fungal ergosterol (B1671047) biosynthesis. nih.gov

Derivatives such as 3-imidazo[1,2-a]pyridinyl-1-arylpropenones have been synthesized and tested against resistant strains of Candida albicans, with several compounds showing active minimum inhibitory concentrations (MICs). scirp.org Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also demonstrated potent activity against various fungal strains, with MIC values in the low microgram per milliliter range. nih.gov Furthermore, imidazo[1,2-a]pyrimidine derivatives have been investigated, and molecular docking studies suggest they may possess antifungal activity against C. albicans. beilstein-journals.org

Antiviral Properties and Mechanism of Action (e.g., SARS-CoV-2 Cell Entry Inhibition)

The global challenge presented by viruses like SARS-CoV-2 has spurred intensive research into new antiviral agents. mdpi.com Analogs of imidazo[1,5-a]pyridine, particularly pyridine derivatives, have been investigated as potential inhibitors of key viral proteins. nih.gov Computational and molecular modeling studies have explored the inhibitory potential of these compounds against critical SARS-CoV-2 targets. nih.govnih.gov

One key mechanism of action under investigation is the inhibition of viral entry into host cells. For instance, studies on imidazo[1,2-a]pyrimidine derivatives, which are structurally related to the imidazopyridine core, have shown potential as dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. researchgate.net By targeting these components, the compounds may effectively block the initial interaction required for the virus to infect human cells. researchgate.net Molecular docking studies have indicated that certain pyridine derivatives can bind to essential viral proteins, suggesting a mechanism that disrupts the viral replication cycle. nih.govnih.gov The overarching goal of these therapeutic strategies is to identify compounds that can effectively inhibit the production of viable viral particles by targeting sensitive phases of the viral life cycle, such as transcription and translation. news-medical.net

Antikinetoplastid Agents

Kinetoplastids are a group of protozoan parasites responsible for severe diseases in humans, including leishmaniasis (caused by Leishmania species) and Chagas disease (caused by Trypanosoma cruzi). nih.govnih.gov The search for new, effective treatments is critical due to issues like toxicity and resistance associated with current drugs. nih.gov Imidazopyridine analogs have emerged as a promising scaffold for the development of novel antikinetoplastid agents. nih.govnih.gov

Several studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives against various Leishmania species, including L. donovani, L. major, and L. amazonensis. nih.govnih.gov Certain substituted imidazo[1,2-a]pyridines have shown potent activity against both the promastigote and the clinically relevant amastigote stages of the parasite, with some compounds exhibiting greater potency than the reference drug miltefosine. nih.govnih.gov Similarly, imidazole-based compounds have shown promising activity against the intracellular amastigotes of T. cruzi. nih.govcsic.es The mechanism of action for some of these compounds is believed to involve the inhibition of parasite-specific cyclic nucleotide phosphodiesterases (PDEs), leading to disruptions in critical cellular processes like cAMP signaling, which is linked to parasite differentiation and survival. nih.gov

Table 1: Antikinetoplastid Activity of Imidazo[1,5-a]pyridine Analogs
Compound ClassTarget OrganismActivity MetricResultReference
Imidazo[1,2-a]pyridine Derivative (Compound A)Leishmania donovani (promastigotes)IC₅₀1.8 µM nih.gov
Imidazo[1,2-a]pyridine Derivative (Compound B)Leishmania donovani (promastigotes)IC₅₀1-2.1 µM nih.gov
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineLeishmania major (amastigotes)IC₅₀4 µM nih.gov
Imidazo-pyrimidine (Compound 24)Leishmania amazonensis (amastigotes)IC₅₀6.63 µM nih.gov
Imidazo-pyridine based compound (4)Trypanosoma cruzi (amastigotes)IC₅₀56.2 µM nih.gov

Oncology and Antiproliferative Mechanisms

The structural versatility of imidazopyridine analogs has made them a significant area of focus in cancer research. These compounds have been shown to target multiple pathways involved in cancer cell proliferation, survival, and immune evasion. nih.govnih.gov

Kinase Inhibition Profiles (e.g., Cyclin-Dependent Kinases, Aurora B)

Protein kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer, making them attractive targets for therapeutic intervention. sic.gov.co Analogs such as aminoimidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines have been identified as new structural classes of potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2. sic.gov.coscispace.comresearchgate.net These compounds act as ATP-competitive inhibitors, binding to the catalytic subunit of the kinase and blocking its activity, which can lead to cell cycle arrest and apoptosis in cancer cells. sic.gov.coscispace.com

Furthermore, imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, including Aurora B. nih.govnih.gov Some of these compounds exhibit dual inhibitory activity, targeting both Aurora kinases and other cancer-relevant kinases like FLT3, which is implicated in acute myeloid leukemia (AML). nih.gov The inhibition of these kinases disrupts critical mitotic processes, ultimately leading to antiproliferative effects in various cancer models. nih.govnih.gov

Table 2: Kinase Inhibitory Activity of Imidazo[1,5-a]pyridine Analogs
Compound ClassTarget KinaseActivity MetricResultReference
Imidazo[4,5-b]pyridine (27e)Aurora AK_d7.5 nM nih.gov
Imidazo[4,5-b]pyridine (27e)Aurora BK_d48 nM nih.gov
Imidazo[4,5-b]pyridine (27e)FLT3K_d6.2 nM nih.gov
Imidazo[4,5-b]pyridine (31)Aurora AIC₅₀0.042 µM nih.gov
Imidazo[4,5-b]pyridine (31)Aurora BIC₅₀0.198 µM nih.gov

Poly(ADP-Ribose) Polymerase (PARP) Inhibitory Activity

Poly(ADP-ribose) polymerases (PARPs) are enzymes critical to DNA repair, particularly in the base excision repair pathway. frontiersin.orgnih.gov PARP inhibitors are a class of anticancer agents that have shown significant efficacy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. frontiersin.orgnih.gov A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have been developed as potent inhibitors of PARP-1. researchgate.netnih.gov One notable compound from this series, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (11a), displayed strong inhibition of the PARP-1 enzyme with an IC₅₀ value of 8.6 nM. nih.gov Such inhibitors can potentiate the cytotoxicity of DNA-damaging chemotherapies and can be effective as monotherapies in specific cancer contexts. researchgate.netnih.gov

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. google.comunamur.be In the tumor microenvironment, the activity of these enzymes leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system. nih.gov Consequently, inhibitors of IDO1 and TDO are being actively pursued as cancer immunotherapies. nih.govnih.gov Notably, patent literature discloses that 5- or 8-substituted imidazo[1,5-a]pyridines, the core structure of interest, are useful for inhibiting IDO and/or TDO. google.comgoogle.com This positions the this compound class of compounds as potential agents for reversing tumor-associated immune suppression. google.com

Other Molecular Targets and Antiproliferative Effects in Cancer Models

Beyond the aforementioned targets, imidazopyridine analogs have demonstrated a range of other antiproliferative mechanisms. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival, leading to apoptosis in non-small cell lung cancer, melanoma, and cervical cancer cells. nih.gov Other analogs have been designed as inhibitors of RAF kinases, key components of the MAPK signaling pathway that is frequently mutated in cancers like melanoma. nih.gov

These compounds have demonstrated potent anti-survival and cytotoxic effects in various cancer cell lines, including breast cancer. nih.govnih.gov The mechanisms underlying these effects include the induction of apoptosis, marked by the activation of caspases and cleavage of PARP, and the arrest of the cell cycle. nih.govnih.gov Additionally, some derivatives have shown anti-inflammatory properties through the modulation of pathways such as STAT3/NF-κB. nih.gov

Anti-inflammatory and Immunomodulatory Investigations

Research into the anti-inflammatory and immunomodulatory effects of imidazo[1,5-a]pyridine analogs has identified their potential to interact with key targets in immune pathways.

Currently, there is no specific information available in the provided research concerning the 5-Lipoxygenase (5-LO) inhibitory activities of this compound or its direct analogs.

Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ). nih.govmedchemexpress.com RORc is a critical nuclear receptor that regulates the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), a key mediator in various autoimmune diseases. nih.gov

The discovery of imidazo[1,5-a]pyridine and imidazo[1,5-a]pyrimidine (B3256623) compounds that act as RORc inverse agonists highlights a significant mechanism for immunomodulation. nih.gov By inhibiting RORc activity, these compounds can suppress the production of IL-17 in human primary cells. nih.govmedchemexpress.com This targeted modulation of a critical inflammatory pathway suggests the potential of this class of compounds for the treatment of autoimmune disorders. nih.gov The most potent of these compounds have demonstrated high selectivity for RORc over other related receptors. nih.govmedchemexpress.com

Table 1: Investigated RORc Inverse Agonists

Compound Target Activity Selectivity
GNE-0946 RORc Potent Inverse Agonist >300-fold vs other ROR members

Epigenetic Regulatory Activities

Scientific literature from the provided search results does not currently contain specific details regarding the epigenetic regulatory activities of this compound or its analogs.

Enzyme Inhibition Beyond Kinases (e.g., Alpha-glucosidase)

There is no specific information available within the provided research on the inhibitory effects of this compound analogs on enzymes such as alpha-glucosidase.

Antidiabetic Potentials

The antidiabetic potential of this compound and its analogs has not been specifically detailed in the available scientific research.

Broader Biological Repertoire (e.g., Antimutagenic, Analgesic, Antipyretic, Muscle-Relaxant Properties)

The broader biological activities for this compound analogs, including antimutagenic, analgesic, antipyretic, and muscle-relaxant properties, are not specifically documented in the provided research findings. The imidazo[1,2-a]pyridine isomer, however, has been investigated for analgesic, antipyretic, and anti-inflammatory activities. nih.gov

Structure Activity Relationship Sar Elucidations of Imidazo 1,5 a Pyridine 1 Carboximidamide Analogs

Rational Design and Lead Optimization Strategies

The journey from a hit compound to a clinical candidate is underpinned by rational design and lead optimization. For imidazo[1,5-a]pyridine (B1214698) derivatives, this process has involved a multi-pronged approach to enhance desired pharmacological effects while minimizing off-target activities.

Initial lead optimization efforts for related imidazo[1,2-a]pyridine (B132010) series have focused on modifying various positions of the heterocyclic core. For instance, in the development of antimycobacterial agents, the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold was identified as a promising starting point. Subsequent optimization involved the introduction of diverse linkers and substituents to improve potency and pharmacokinetic properties. This systematic approach led to the discovery of compounds with low nanomolar activity against Mycobacterium tuberculosis.

Similarly, in the pursuit of 5-HT4 receptor partial agonists for cognitive disorders, a focused SAR and optimization of ADME (absorption, distribution, metabolism, and excretion) properties of imidazo[1,5-a]pyridine derivatives resulted in the identification of a lead compound with good brain penetration and efficacy in animal models. nih.gov This highlights the importance of a holistic optimization strategy that considers not only potency but also the drug-like properties of the analogs.

The design of novel Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold also showcases a rational approach. By investigating the biological activities of a synthesized series of compounds, researchers were able to perform a thorough SAR analysis, leading to a compound with an IC50 of 38 nM against the MGC-803 cell line. documentsdelivered.com

These examples, while centered on the isomeric imidazo[1,2-a]pyridine, provide a framework for the rational design and lead optimization of imidazo[1,5-a]pyridine-1-carboximidamide analogs. The strategies often involve:

Scaffold hopping: Utilizing a known active scaffold and modifying it to improve properties.

Bioisosteric replacement: Replacing functional groups with others that have similar physical or chemical properties to enhance activity or reduce toxicity.

Structure-based design: Using the three-dimensional structure of the target receptor to guide the design of more potent and selective ligands.

Correlating Substituent Effects with Biological Potency and Selectivity

The nature and position of substituents on the imidazo[1,5-a]pyridine ring system play a pivotal role in determining the biological potency and selectivity of the analogs.

In a series of imidazo[1,2-a]pyridine-3-carboxamides developed as anti-tuberculosis agents, it was observed that the substitution pattern on the core significantly influenced activity. For example, the replacement of a 7-methyl group with a 7-chloro group resulted in a five-fold decrease in activity. nih.gov This suggests that both electronic and steric factors of the substituents are crucial for potent inhibition. Furthermore, while some polar compounds retained good activity, others did not, indicating a complex relationship between polarity and potency that requires further investigation. nih.gov

For imidazo[1,2-a]pyridine-8-carboxamides, SAR studies revealed that the potency against Mycobacterium tuberculosis was dependent on the carbon spacer between the amide nitrogen and a cyclic aliphatic ring, with a three-carbon spacer generally enhancing activity. nih.gov The introduction of specific substituents at the C2 and C6 positions of the imidazo[1,2-a]pyridine ring also led to significantly improved potency. nih.gov

In the context of imidazo[1,2-a]pyridines as RAF inhibitors, medicinal chemistry efforts were employed to explore the SAR and improve selectivity against other kinases like P38 and VEGFR2. daneshyari.com This underscores the importance of fine-tuning substituents to achieve the desired selectivity profile.

The following table summarizes the impact of various substituents on the biological activity of imidazo[1,2-a]pyridine analogs, which can inform the design of this compound derivatives.

Compound Series Position of Substitution Substituent Effect on Biological Activity
Imidazo[1,2-a]pyridine-3-carboxamides7-position7-Chloro (vs. 7-Methyl)5-fold decrease in anti-TB activity nih.gov
Imidazo[1,2-a]pyridine-8-carboxamidesAmide side chainThree-carbon spacerEnhanced anti-TB activity nih.gov
Imidazo[1,2-a]pyridineC2 and C6 positions2-ethyl-6-chloroSignificantly improved anti-TB potency nih.gov

Positional Isomerism and Pharmacological Impact

The arrangement of atoms within the imidazo[1,5-a]pyridine scaffold, known as positional isomerism, can have a profound impact on the pharmacological properties of the resulting compounds. The subtle shift in the nitrogen atom's position between imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine can alter the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

For instance, in the development of antitubercular agents, a comparison between 6-methyl and 7-methyl analogs of an imidazo[1,2-a]pyridine series revealed that the 6-methyl derivative was considerably more active. nih.gov This highlights that even a minor change in the position of a substituent on the pyridine (B92270) ring can lead to significant differences in potency.

While direct comparative studies between this compound and its positional isomers are not extensively detailed in the provided search results, the principle remains a cornerstone of medicinal chemistry. The specific orientation of the carboximidamide group at the 1-position of the imidazo[1,5-a]pyridine core is expected to define a unique vector for interactions within a receptor binding pocket. Any alteration of this position, for example to the 3-position, would likely result in a different binding mode and, consequently, a different pharmacological profile.

The importance of the core scaffold is also highlighted in the development of human constitutive androstane (B1237026) receptor (CAR) agonists, where an imidazo[1,2-a]pyridine moiety was utilized as a modification of a known, less specific agonist. nih.gov This choice of scaffold was a key element in the design of more selective compounds.

Conformational Analysis and Receptor Binding Insights

Understanding the three-dimensional conformation of this compound analogs and how they interact with their biological targets is crucial for rational drug design. Conformational analysis provides insights into the energetically favorable shapes a molecule can adopt, which in turn dictates its ability to fit into a receptor's binding site.

Studies on imidazo[1,5-a]pyridine-based fluorescent probes have provided insights into their photophysical properties, which are inherently linked to their molecular conformation. mdpi.com These compounds are known for their wide Stokes shift, a property that can be tuned by simple modifications to the molecular structure. mdpi.com This tunability suggests that the electronic and conformational landscape of the imidazo[1,5-a]pyridine core is sensitive to substitution, which would also translate to its receptor binding interactions.

Molecular modeling and docking studies are powerful tools for gaining insights into receptor binding. For a series of imidazo[1,2-a]pyridine derivatives designed as COX-2 inhibitors, docking studies indicated that the synthesized compounds bind in a manner similar to a known inhibitor, with the methylsulfonyl group inserting into a secondary pocket of the enzyme. researchgate.net This type of computational analysis can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Computational Chemistry and Modern Drug Design Methodologies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as an Imidazo[1,5-a]pyridine (B1214698) derivative, might interact with a biological target, typically a protein or enzyme.

In the context of Imidazo[1,5-a]pyridine and its related isomers, molecular docking studies have been pivotal. For instance, research on imidazo[1,2-a]pyridine (B132010) hybrids identified a compound, HB7, with a strong binding affinity (S score of -11.237 Kcal/mol) to the human LTA4H enzyme, indicating its potential as a potent inhibitor. chemmethod.com Similarly, docking studies of other imidazo[1,2-a]pyridine derivatives against oxidoreductase, an enzyme implicated in breast cancer, revealed a high binding energy of -9.207 kcal/mol for a specific compound, suggesting its potential as a targeted cancer therapy. asianpubs.org Although these examples are for a different isomer, they highlight the utility of molecular docking in identifying and optimizing potent inhibitors within the broader imidazopyridine family. The insights gained from the binding modes and energies help in designing new derivatives with improved affinity and selectivity.

Quantum Mechanical Calculations (e.g., DFT-derived Electronic Properties, FMO, MEP)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide a deeper understanding of a compound's stability, reactivity, and intermolecular interactions. Key parameters derived from DFT include Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).

For imidazo[1,5-a]pyridine-based fluorescent dyes, Time-Dependent DFT (TD-DFT) has been used to describe the Frontier Molecular Orbitals involved in electronic transitions. researchgate.net This analysis is crucial for understanding the photophysical properties of these compounds, which is relevant for applications in bio-imaging and sensors. nih.gov In studies of related imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations at the B3LYP/6–31 G (d, p) level have been used to determine the energy of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP). nih.gov The FMO analysis, which examines the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic charge mobility and the electron-donating or -accepting character of the molecule. nih.gov The MEP is valuable for understanding hydrogen bonding interactions and the reactive sites of a molecule. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method allows for the rapid and cost-effective identification of lead compounds for further development.

A collaborative virtual screening effort was successfully employed to explore an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. nih.govrsc.orgresearchgate.netdndi.org This in silico probing of proprietary pharmaceutical company libraries enabled the rapid expansion of the chemical series and the identification of compounds with improved antiparasitic activity. nih.govrsc.orgresearchgate.netdndi.org While this study focused on the imidazo[1,2-a]pyridine scaffold, the methodology is directly applicable to the discovery of novel Imidazo[1,5-a]pyridine derivatives with therapeutic potential against various diseases. The process involves creating a pharmacophore model based on a known active compound and then screening large compound databases to find molecules that match the model.

Predictive Modeling for ADMET Properties (in silico predictions)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico predictive modeling offers a way to estimate these properties early on, helping to identify candidates with favorable pharmacokinetic and safety profiles and reducing the likelihood of late-stage failures.

For various imidazopyridine derivatives, in silico tools have been used to predict ADMET properties. Studies on imidazo[1,2-a]pyridine-3-carboxamides designed as anti-tubercular agents showed that the designed compounds had zero violations of Lipinski's rules, indicating good oral bioavailability, and were predicted to be non-carcinogenic and non-toxic. nih.govamazonaws.com Similarly, for imidazo[1,2-a]pyrimidine derivatives, the SwissADME and pkCSM online tools were used to predict ADMET properties, revealing promising drug-like characteristics for the synthesized compounds. nih.gov These predictive models are built upon data from a wide range of in vitro and in vivo assays and provide a valuable, freely accessible resource for medicinal chemists. researchgate.net For new imidazo[4,5-b]pyridine-5-thione derivatives, ADMET profiling was conducted using online servers, and the predictions were found to be in consensus with docking and antimicrobial activity results. researchgate.net These examples underscore the importance of in silico ADMET prediction in the early-stage evaluation of imidazo[1,5-a]pyridine-based drug candidates.

Mechanistic Investigations and Molecular Interaction Studies

Characterization of Binding Affinity and Kinetics

No data is available regarding the binding affinity or kinetic parameters of Imidazo[1,5-a]pyridine-1-carboximidamide with any biological target.

Elucidation of Molecular Mechanisms of Action

There are no studies elucidating the molecular mechanism of action for this compound.

Structural Biology Approaches (e.g., X-ray Crystallography of Ligand-Target Complexes)

No X-ray crystallography data or other structural biology information is available for this compound in complex with a biological target.

Advanced Applications and Future Research Trajectories of Imidazo 1,5 a Pyridine 1 Carboximidamide

Applications in Advanced Materials Science

The rigid, planar structure and rich electronic properties of the imidazo[1,5-a]pyridine (B1214698) core make it an exceptional candidate for applications in advanced materials. researchgate.net Its derivatives have been extensively explored for their luminescent properties and as ligands in catalysis.

Derivatives of the imidazo[1,5-a]pyridine scaffold are recognized as a promising family of fluorophores, often characterized by high photoluminescent quantum yields (PLQY) and large Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. mdpi.com These properties are highly desirable for applications in optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs), as they minimize self-absorption and enhance emission efficiency. mdpi.com

The photophysical properties can be precisely tuned by functionalizing the core structure. mdpi.com For instance, the introduction of different substituents allows for the modulation of emission color and quantum efficiency. researchgate.net Studies on various 1,3-disubstituted imidazo[1,5-a]pyridines have demonstrated their potential, with some derivatives showing apparent blue emission and good PLQY values both in solution and in the solid state. researchgate.net The quaternization of a pendant pyridine (B92270) group on the scaffold has been shown to be an effective strategy to prevent aggregation in polymeric films, a common issue that quenches fluorescence, thereby optimizing the material's optical behavior for device integration. mdpi.com Boron difluoride complexes functionalized with imidazo[1,5-a]pyridine derivatives have also been synthesized, displaying blue emission with large Stokes shifts and good quantum yields in both solution and thin polymeric films. mdpi.com

Compound TypeEmission Maxima (nm)Quantum Yield (Φ)Stokes Shift (nm)Potential Application
Pyridylimidazo[1,5-a]pyridine463 (in DCM)22% (in DCM)~78Fluorophores
Boron difluoride complexesBlue regionGoodLargeOptoelectronics
Zn(II) complexes450-500 (in DCM)up to 37%N/ALuminophores
Trifluoromethylated derivativesVaries10-58% (in matrix)LargeLuminescent coatings

This table presents a summary of photophysical data for various Imidazo[1,5-a]pyridine derivatives, illustrating the tunability of their optical properties.

The imidazo[1,5-a]pyridine framework is an excellent scaffold for designing ligands for transition metal catalysis. researchgate.netacs.org The nitrogen atoms in the fused ring system can coordinate with a variety of transition metal ions, including nickel (Ni), cobalt (Co), palladium (Pd), copper (Cu), and zinc (Zn). acs.orgnih.gov Depending on the substitution pattern, these compounds can act as bidentate, tridentate, or even tetradentate ligands, offering versatility in the construction of metal complexes with specific geometries and catalytic activities. mdpi.com

For example, pyridine-chelated imidazo[1,5-a]pyridine N-heterocyclic carbene (NHC) ligands have been developed for Nickel(II) complexes. mdpi.com These complexes have shown catalytic activity in the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process of high interest for carbon capture and utilization. mdpi.com The rigidity and specific coordination geometry imposed by the ligand are crucial for the catalytic performance. Furthermore, the imidazo[1,5-a]pyridine framework has been used to create ligands for luminescent Zn(II) complexes, where coordination to the metal enhances molecular rigidity and improves quantum yields. mdpi.com The ability to form stable complexes makes these ligands suitable for a wide range of applications in homogeneous catalysis. acs.orgincemc.ro

Development of Bio-Imaging Probes and Chemical Sensors

The inherent fluorescence of the imidazo[1,5-a]pyridine core makes it an ideal platform for the development of chemical sensors and probes for biological imaging. rsc.orgmdpi.com The compact shape, high stability, and emissive properties are key features that make them suitable as fluorophores in complex biological environments. researchgate.netmdpi.com

Derivatives have been designed as fluorescent pH sensors that exhibit on-off-on fluorescence behavior in response to changes in acidity. rsc.org This is due to the protonation and deprotonation of the electron-rich imidazo[1,5-a]pyridine ring. rsc.org They have also been successfully utilized to detect volatile organic compounds with high acidity. rsc.org Furthermore, a sensor based on this scaffold was developed for the rapid and selective detection of sulfite, an important species in biological metabolism. nih.gov This sensor demonstrated high sensitivity, a large Stokes shift (130 nm), and a rapid response time of less than one minute. nih.gov

In the realm of bio-imaging, imidazo[1,5-a]pyridine-based fluorophores are being investigated as cell membrane probes. mdpi.com Their photophysical properties and ability to intercalate into lipid bilayers allow for the study of membrane dynamics, hydration, and fluidity, which are important for monitoring cellular health. mdpi.com Their utility has also been noted in applications such as confocal microscopy. rsc.orgresearchgate.net

Probe/Sensor TypeAnalyteKey FeaturesReference
D–π–A FluorophorepH, Acidic VOCsOn-off-on fluorescence rsc.org
IPD-SFT SensorSulfite (SO₃²⁻)Rapid response (<1 min), High selectivity, LOD = 50 nM nih.gov
Solvatochromic FluorophoresCell Membrane PolaritySuccessful intercalation in lipid bilayers mdpi.com

This table summarizes the characteristics of chemical sensors and bio-imaging probes based on the Imidazo[1,5-a]pyridine scaffold.

Comparative Pharmacological and Synthetic Perspectives with Other Imidazopyridine Isomers

The broader family of imidazopyridines, which includes isomers like imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines, is of great importance in medicinal chemistry due to their structural similarity to purines. nih.govresearchgate.net This structural feature allows them to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including roles as GABA-A receptor modulators, anticancer agents, and anti-inflammatory compounds. nih.govresearchgate.nete3s-conferences.org

From a synthetic standpoint, numerous methodologies exist for constructing the various imidazopyridine scaffolds. The synthesis of imidazo[1,5-a]pyridines can be achieved through various routes, including metal-free sequential dual oxidative amination, copper-catalyzed transannulation of N-heteroaryl aldehydes, and denitrogenative transannulation of pyridotriazoles. organic-chemistry.orgrsc.org These methods often provide concise access to multifunctionalized derivatives. organic-chemistry.org The synthesis of other isomers, such as imidazo[1,2-a]pyridines, frequently starts from 2-aminopyridine (B139424) derivatives, which undergo condensation and cyclization with various electrophiles. e3s-conferences.orgnih.gov The choice of synthetic strategy is dictated by the target isomer and the desired substitution pattern.

Future Directions and Unexplored Research Frontiers

The versatility of the imidazo[1,5-a]pyridine scaffold presents numerous opportunities for future research. While significant progress has been made, particularly in materials science and sensor development, many frontiers remain unexplored.

A key future direction lies in the systematic exploration of structure-property relationships. For Imidazo[1,5-a]pyridine-1-carboximidamide specifically, research is needed to understand how the carboximidamide group at the 1-position influences the compound's luminescent, electronic, and biological properties. This functional group, known for its hydrogen bonding capabilities and potential as a pharmacophore, could lead to novel materials with enhanced solid-state emission or to new therapeutic agents with unique mechanisms of action. nih.gov

In materials science, the focus will be on designing next-generation luminophores with near-unity quantum yields, improved stability, and tunable emission across the visible spectrum for advanced OLEDs and lighting technologies. The development of multichromophoric materials, where individual emissive centers can be manipulated without interference, offers a powerful strategy for creating sophisticated photofunctional systems. mdpi.com

For sensing and bio-imaging, future efforts should aim at creating probes with higher specificity for challenging biological analytes, enabling real-time monitoring of complex cellular processes. The development of "toolsets" of sensors based on the same fluorophore core for detecting a range of related metabolites could provide deeper insights into metabolic pathways. nih.gov

Finally, the full pharmacological potential of the imidazo[1,5-a]pyridine isomer remains largely untapped compared to its imidazo[1,2-a]pyridine (B132010) counterpart. A comprehensive investigation into derivatives like this compound against a wider range of biological targets is warranted. This could lead to the discovery of new lead compounds for diseases ranging from cancer to neurological disorders.

Q & A

Q. What are the predominant synthetic methodologies for Imidazo[1,5-a]pyridine-1-carboximidamide derivatives, and how do reaction conditions influence product yields?

The synthesis primarily employs condensation reactions between 2-aminopyridine analogs and carboximidamide precursors under acidic or catalytic conditions. Thermodynamic studies reveal that substituent positioning at the 1-position critically impacts yields, with electron-withdrawing groups requiring lower temperatures (70–90°C) to suppress side reactions . Multicomponent reactions using iodine catalysts enhance regioselectivity, achieving >80% purity through controlled reagent addition .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of imidazo[1,5-a]pyridine derivatives?

High-resolution mass spectrometry (HRMS) combined with 1H^{1}\text{H}/13C^{13}\text{C} NMR provides precise molecular formula and substituent identification. Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated in ninhydrin-derived derivatives with hydrogen bonding networks resolved at 0.84 Å resolution . For ambiguous cases, 2D NMR techniques (e.g., COSY, NOESY) differentiate regioisomers through spatial correlations .

Q. How do solvent polarity and temperature affect the tautomeric equilibria of imidazo[1,5-a]pyridine derivatives?

15N^{15}\text{N} NMR studies show that electron-donating groups at the 7-position stabilize the 3H-tautomer by 12–18 kJ/mol, while nitro groups favor the 1H-form via resonance. Solvents with dielectric constants >30 (e.g., DMSO) amplify tautomeric shifts, necessitating DFT-corrected referencing for accuracy .

Advanced Research Questions

Q. How can factorial design principles optimize multicomponent reactions for imidazo[1,5-a]pyridine synthesis?

Factorial design identifies critical variables (e.g., catalyst loading, solvent ratio) to maximize yield while minimizing byproducts. For iodine-catalyzed reactions, a 1:2 molar ratio of iodine to substrate in DMF achieves 78–85% yield by controlling radical intermediates, with solvent polarity adjusted based on substituent hydrophobicity .

Q. What computational strategies predict thermodynamic stability and reactivity trends in novel derivatives?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals and HOMO-LUMO gaps, correlating with experimental stability (R2^2 = 0.89). Molecular dynamics simulations in COSMO-RS refine solubility predictions, reducing synthetic iterations by 40% .

Q. How can reactor design principles enable scalable synthesis while maintaining selectivity?

Continuous flow reactors with temperature-controlled segments (ΔT ±2°C) and in-line IR monitoring achieve kilogram-scale production with 93% selectivity. Key parameters include residence time optimization (8–12 minutes), as per CRDC classification RDF2050112 for reaction engineering .

Q. What methodological approaches resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay protocol variations (e.g., microbial strains, concentrations). Standardized testing using CLSI guidelines across ≥3 labs, combined with structure-activity relationship (SAR) studies controlling substituent electronic effects, enables cross-validation. Antimicrobial activity against S. aureus shows ±15% variance under differing nutrient conditions, necessitating strict ATCC culture standards .

Q. How do advanced purification techniques address challenges in isolating polar derivatives?

High-performance countercurrent chromatography (HPCCC) with heptane/ethyl acetate/MeOH/H2_2O (5:5:4:3) achieves 99.5% purity. For zwitterionic species, mixed-mode SPE cartridges (C18/SCX) with pH-gradient elution separate isomeric byproducts undetectable by HPLC .

Methodological Notes

  • Data Contradiction Analysis : Employ meta-analyses of reaction parameters (e.g., solvent, catalyst) to identify outliers and validate reproducibility .
  • Experimental Design : Integrate computational predictions with empirical screening (e.g., DOE for reaction optimization) to reduce resource consumption .
  • Theoretical Frameworks : Apply frontier molecular orbital theory to predict reactivity and guide synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.